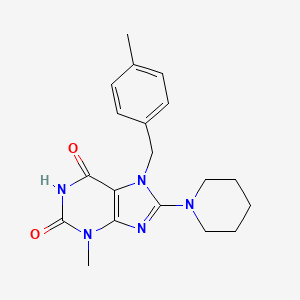

![molecular formula C18H14F2N2O2 B2513699 Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207007-83-7](/img/structure/B2513699.png)

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate, also known as DFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DFMC is a quinoline derivative that has been synthesized and extensively studied for its pharmacological properties. In

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation - Research has developed methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives using a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This process demonstrates selective monoarylation of primary sp(3) C-H bonds and is significant for the synthesis of complex molecules, including potential intermediates like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Shabashov & Daugulis, 2010).

Iron-catalyzed Ortho-alkylation of Carboxamides - The use of 8-aminoquinoline-based aryl carboxamides in direct ortho-alkylation has been achieved with high yields in the presence of an iron source. This method emphasizes the synthesis of alkylated products without overalkylation, providing high levels of regioselectivity and is pertinent to the synthesis pathways involving compounds like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Fruchey et al., 2014).

Drug Discovery and Development

- Synthesis of Novel Antibacterial Agents - The synthesis of novel 5-amino-6-methylquinoline carboxylic acid from 2,3,4-trifluoro aniline and its coupling with various amines to produce new quinolone antibacterial agents demonstrates the compound's utility in developing antibacterial potency without the need for a C6 fluorine atom, indicating a broader application in antibacterial drug discovery (Hong et al., 1997).

Mechanistic and Computational Studies

- Mechanism of Catalysis of Ester Aminolysis - An investigation into the mechanisms of aminolysis of substituted phenylquinoline carboxylates offers insights into the catalytic processes involving weak amine bases. This research has implications for understanding the chemical behavior and reactions of quinoline derivatives, including Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate, in organic synthesis and drug development processes (Adalsteinsson & Bruice, 1998).

Propiedades

IUPAC Name |

methyl 4-(3,4-difluoroanilino)-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-10-3-6-15-12(7-10)16(9-17(22-15)18(23)24-2)21-11-4-5-13(19)14(20)8-11/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGTINGAXPSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)

![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)

![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)